1-(cyclopropylsulfonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide
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Overview
Description
1-(cyclopropylsulfonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide is a compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylsulfonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an electrophilic cyclopropane derivative.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclopropylsulfonyl chloride under basic conditions.
Attachment of the 2-Fluorophenyl Group: The final step involves the coupling of the azetidine derivative with 2-fluorophenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylsulfonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted azetidines or sulfonamides.
Scientific Research Applications
1-(cyclopropylsulfonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(cyclopropylsulfonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylsulfonyl group and the azetidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxamide: Lacks the cyclopropylsulfonyl and 2-fluorophenyl groups.
N-(2-fluorophenyl)azetidine-3-carboxamide: Lacks the cyclopropylsulfonyl group.
1-(cyclopropylsulfonyl)azetidine-3-carboxamide: Lacks the 2-fluorophenyl group.
Uniqueness
1-(cyclopropylsulfonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide is unique due to the presence of both the cyclopropylsulfonyl and 2-fluorophenyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity, stability, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(2-fluorophenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c14-11-3-1-2-4-12(11)15-13(17)9-7-16(8-9)20(18,19)10-5-6-10/h1-4,9-10H,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHBVHJTHWAEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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